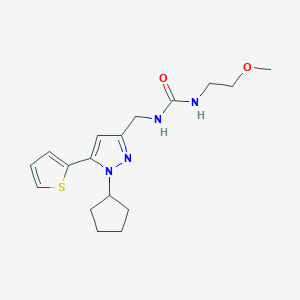
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C17H24N4O2S and its molecular weight is 348.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(2-methoxyethyl)urea is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound, characterized by a pyrazole framework, cyclopentyl group, and methoxyethyl urea moiety, exhibits various biological activities that are crucial for drug development.
Structural Overview
The molecular formula of the compound is C17H24N4O2S with a molecular weight of 348.5 g/mol. The intricate arrangement of functional groups contributes to its biological activity, particularly in modulating enzyme activity and interacting with specific molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H24N4O2S |
| Molecular Weight | 348.5 g/mol |
| CAS Number | 1421506-96-8 |
Research indicates that this compound may influence various biochemical pathways through its interaction with enzymes such as kinases and histone deacetylases (HDACs). These interactions suggest potential applications in cancer therapy and other diseases characterized by dysregulated signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell growth and apoptosis, which are critical targets in cancer treatment.
- Histone Deacetylase Interaction : By modulating HDAC activity, it could affect gene expression patterns linked to cancer progression.
Biological Activity
The biological activities of this compound have been evaluated in various studies. Notable findings include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Properties : The compound has shown promise in antimicrobial assays, suggesting it may have applications in treating infections.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to this compound. Here are some significant findings:
Study 1: Anticancer Evaluation
A study assessed the cytotoxicity of various pyrazole derivatives against leukemia cell lines. Among these, derivatives similar to the target compound demonstrated IC50 values ranging from 2.12 μM to 4.58 μM, indicating strong antiproliferative activity compared to standard chemotherapeutics like etoposide .
Study 2: Enzyme Inhibition
Another research focused on the inhibition of glycogen synthase kinase 3 (GSK-3). A related compound was found to reduce GSK-3β activity by more than 57% at a concentration of 1.0 μM, highlighting the potential of pyrazole derivatives in modulating key signaling pathways associated with cancer.
Study 3: Antimicrobial Activity
In antimicrobial assays, compounds with similar structures exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Streptococcus pyogenes, suggesting that this class of compounds could be effective against resistant bacterial strains .
Eigenschaften
IUPAC Name |
1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2S/c1-23-9-8-18-17(22)19-12-13-11-15(16-7-4-10-24-16)21(20-13)14-5-2-3-6-14/h4,7,10-11,14H,2-3,5-6,8-9,12H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWKMUORYDZNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=NN(C(=C1)C2=CC=CS2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














